molecular formula C11H6F2N2O2 B8443001 2-(2,6-Difluoro-phenyl)-6-nitro-pyridine

2-(2,6-Difluoro-phenyl)-6-nitro-pyridine

Cat. No.: B8443001
M. Wt: 236.17 g/mol
InChI Key: HOCGCOPLUDBEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluoro-phenyl)-6-nitro-pyridine is a useful research compound. Its molecular formula is C11H6F2N2O2 and its molecular weight is 236.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6F2N2O2

Molecular Weight

236.17 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-6-nitropyridine

InChI

InChI=1S/C11H6F2N2O2/c12-7-3-1-4-8(13)11(7)9-5-2-6-10(14-9)15(16)17/h1-6H

InChI Key

HOCGCOPLUDBEAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=CC=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-nitropyridine [21203-78-1] (200 mg, 0.99 mmol) and 2,6-difluorophenylboronic acid [162101-25-9] (311 mg, 1.97 mmol) in dioxane (4 mL) and water (1 mL) was added potassium carbonate (340 mg, 2.46 mmol) and Pd(PPh3)4 (114 mg, 0.099 mmol). The solution was heated for 60 min at 120° C. under microwave irradiation. More 2,6-difluorophenylboronic acid (622 mg, 3.94 mmol) was added to the mixture followed by heating at 120° C. for 120 min under microwave irradiation. The reaction mixture was then diluted with EtOAc and the resulting solution was washed successively with saturated aqueous NaHCO3 solution and brine, the organics were then dried (Phase separator) and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (c-hexane/EtOAc 9:1) to give the title compound. MS (LC-MS): 237 [M+H]+, 259 [M+Na]+; tR (HPLC conditions k): 3.44 min.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One
Quantity
622 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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